3-(2-(2-Methoxyethoxy)ethoxy)azetidine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-2-3-11-4-5-12-8-6-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKTJPXKFRATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284793 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-71-0 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of this compound involves the introduction of the 2-(2-methoxyethoxy)ethoxy group at the 3-position of the azetidine ring. This is typically achieved through nucleophilic substitution reactions where the azetidine nitrogen or carbon acts as a nucleophile reacting with appropriate alkylating agents bearing the polyether moiety.
Stepwise Synthetic Route
Reaction Conditions and Optimization
- Temperature: Reactions are typically conducted at mild temperatures (0°C to 60°C) to avoid decomposition of azetidine ring.
- Solvents: Polar aprotic solvents such as acetonitrile, tetrahydrofuran, or dichloromethane are preferred for nucleophilic substitution steps.
- Bases: Triethylamine, sodium carbonate, or aqueous ammonia are used to neutralize acid byproducts and promote substitution.
- Catalysts: Lewis acids such as lithium tetrafluoroborate or boron trifluoride etherate can be employed to activate intermediates and improve yields.
- Purification: Extraction with diethyl ether or methylene chloride, drying over magnesium sulfate or sodium sulfate, and crystallization from ethyl acetate/petroleum ether mixtures are standard.
Alternative Synthetic Strategies
Recent advances include:
- Photocatalytic Methods: Visible light promoted aza-Paterno-Büchi reactions enable azetidine ring formation but are more applicable to 2-azetidinones rather than substituted azetidines like the target compound.
- Multicomponent Reactions: One-pot multicomponent methodologies have been used for chitosan-azetidine derivatives, involving BF3-silica catalysis and TOSMIC reagents, but these are more complex and less directly applicable for simple 3-substituted azetidines with polyether chains.
- Reduction and Protection Strategies: Use of palladium hydroxide catalyzed hydrogenation for deprotection steps and selective functional group transformations to refine azetidine derivatives.
Summary Table of Key Preparation Parameters
Research Findings and Improvements
- The improved process for 3-amino-azetidines leads to enhanced yields and broader substrate scope, facilitating access to diverse azetidine derivatives for drug development.
- Use of Lewis acid catalysis and controlled reaction temperatures significantly improves product purity and yield.
- The nucleophilic substitution approach is robust and adaptable for introducing various polyether chains, including 2-(2-methoxyethoxy)ethoxy groups.
- Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm structure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-(2-Methoxyethoxy)ethoxy)azetidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
3-(2-(2-Methoxyethoxy)ethoxy)azetidine serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The ethoxy groups can be replaced by other nucleophiles, enabling the synthesis of diverse derivatives.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduced derivatives using common reagents like hydrogen peroxide or lithium aluminum hydride.
Table 1: Chemical Reactions of this compound
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Halides, Amines | Various substituted azetidines |
| Oxidation | Hydrogen peroxide, KMnO₄ | Oxides or oxidized derivatives |
| Reduction | LiAlH₄, NaBH₄ | Reduced derivatives |
Biology
In biological research, this compound can be utilized to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential bioactivity that warrants further investigation.
Medicine
The potential medicinal applications of this compound include:
- Precursor for Pharmaceutical Agents: Its unique structure may facilitate the development of new drugs with improved efficacy and safety profiles.
- Investigative Studies: Ongoing research aims to explore its pharmacological properties, including possible antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Activity
Research has indicated that azetidine derivatives exhibit antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity Data (Hypothetical)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.010 mg/mL |
| Pseudomonas aeruginosa | 0.020 mg/mL |
Case Study 2: Anticancer Research
Preliminary studies on human cancer cell lines have suggested that similar azetidine compounds can reduce cell viability significantly. These findings indicate potential avenues for developing anticancer therapeutics based on this compound's structure.
Mechanism of Action
The mechanism of action of 3-(2-(2-Methoxyethoxy)ethoxy)azetidine involves its interaction with molecular targets through its azetidine ring and ethoxy groups. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways and targets involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key azetidine derivatives and structurally related compounds for comparison:
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Hydrophilicity: The 2-(2-methoxyethoxy)ethoxy group in the target compound provides greater hydrophilicity compared to 3-isopropoxyazetidine or aromatic substituents (e.g., 3-methylphenoxy) . This enhances solubility in polar solvents like water or ethanol.
- Steric Hindrance: Bulky substituents like 3-methylphenoxy reduce reactivity due to steric effects, whereas smaller groups (e.g., isopropoxy) favor nucleophilic substitution reactions .
Pharmacological Potential
- This compound : Its polyethylene glycol-like chain suggests utility in prodrug formulations to enhance solubility, analogous to esters like 2-[2-(2-methoxyethoxy)ethoxy]ethyl prodrugs (e.g., afbobetin hydrochloride) .
- 3-Substituted Azetidines: Derivatives with aromatic groups (e.g., 3-methylphenoxy) show promise in cancer therapy due to π-π stacking interactions with biological targets .
Biological Activity
3-(2-(2-Methoxyethoxy)ethoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, applications, and research findings associated with this compound, supported by diverse sources and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₆O₅N
- CAS Number : 1220038-71-0
This compound features an azetidine ring, which is known for its role in medicinal chemistry due to its ability to mimic amino acids and other biologically relevant molecules.
The biological activity of this compound primarily revolves around its interaction with various biological targets. The azetidine moiety allows for potential binding to receptors and enzymes, influencing cellular pathways.
- Ligand Activity : The compound may act as a ligand in biochemical assays, facilitating the study of receptor-ligand interactions.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of azetidine can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer .
Case Studies and Research Findings
Several studies have investigated the biological activity of azetidine derivatives, including this compound:
- Anticancer Activity : A study highlighted that certain azetidine compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells .
- Cytotoxicity Assays : The cytotoxic effects were evaluated using MTS assays, which determined the half-maximal inhibitory concentration (IC50). Results indicated that azetidine derivatives could reduce cell viability significantly .
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds is essential:
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a promising candidate for drug development:
- Drug Development : Due to its ability to mimic natural substrates, it could be explored as a precursor for novel therapeutics targeting specific enzymes or receptors involved in disease pathways.
- Nanoparticle Stabilization : Research indicates that related compounds can stabilize colloidal nanoparticles, suggesting potential applications in drug delivery systems and biocompatible materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
